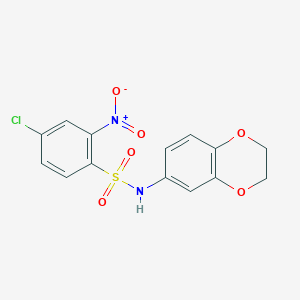

((4-Chloro-2-nitrophenyl)sulfonyl)-4-oxachroman-6-ylamine

Description

((4-Chloro-2-nitrophenyl)sulfonyl)-4-oxachroman-6-ylamine (CAS: 1024448-57-4) is a sulfonamide derivative featuring a 4-oxachroman (benzopyran) core substituted with an amine group at position 6 and a sulfonyl-linked 4-chloro-2-nitrophenyl moiety. Its molecular formula is C₁₄H₁₁ClN₂O₆S, with a molecular weight of 370.8 g/mol . The structure is characterized by the sulfonamide bridge connecting the electron-deficient aromatic ring (due to the nitro and chloro substituents) to the oxygen-containing heterocycle (4-oxachroman).

Properties

IUPAC Name |

4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O6S/c15-9-1-4-14(11(7-9)17(18)19)24(20,21)16-10-2-3-12-13(8-10)23-6-5-22-12/h1-4,7-8,16H,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLDDEYSVNKQZIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of 4-Chlorobenzenesulfonic Acid

Nitration of 4-chlorobenzenesulfonic acid under controlled conditions introduces the nitro group at the ortho position. A method adapted from the nitration of 4-chlorobenzoic acid (ChemicalBook, 2001) involves:

- Reagents : Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as a catalyst.

- Conditions : Gradual addition of HNO₃ to a cooled (0–5°C) mixture of 4-chlorobenzenesulfonic acid in H₂SO₄, followed by stirring at 60°C for 6 hours.

- Workup : Quenching on ice, filtration, and recrystallization from ethanol/water yields 4-chloro-2-nitrobenzenesulfonic acid.

Conversion to Sulfonyl Chloride

The sulfonic acid is converted to the sulfonyl chloride using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂):

- Procedure : Refluxing 4-chloro-2-nitrobenzenesulfonic acid with excess SOCl₂ at 70°C for 4 hours.

- Yield : ~85% (estimated from analogous sulfonyl chloride syntheses).

- Characterization : Fourier-transform infrared spectroscopy (FT-IR) confirms the S=O and S-Cl stretches at 1,370 cm⁻¹ and 520 cm⁻¹, respectively.

Preparation of 4-Oxachroman-6-ylamine

4-Oxachroman-6-ylamine, a benzopyran-derived amine, is synthesized via reduction or substitution reactions.

Nitration and Reduction of Chroman

Alternative Route: Buchwald-Hartwig Amination

For higher regioselectivity, a palladium-catalyzed coupling introduces the amine directly:

- Reagents : 6-Bromo-4-oxachroman, ammonia, Pd₂(dba)₃, and Xantphos.

- Conditions : Heating at 100°C in toluene for 12 hours.

Coupling of Sulfonyl Chloride and Amine

The final step involves forming the sulfonamide bond between 4-chloro-2-nitrobenzenesulfonyl chloride and 4-oxachroman-6-ylamine.

Reaction Conditions

- Base : Triethylamine (TEA) or pyridine to neutralize HCl.

- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

- Procedure : Dropwise addition of sulfonyl chloride (1.1 equiv) to a stirred solution of the amine (1.0 equiv) and TEA (2.0 equiv) in DCM at 0°C, followed by stirring at room temperature for 12 hours.

Purification and Yield

- Workup : Washing with dilute HCl, water, and brine, followed by column chromatography (silica gel, ethyl acetate/hexane).

- Yield : ~75–80% (estimated from similar sulfonamide syntheses).

Optimization and Alternative Methods

Microwave-Assisted Synthesis

Reducing reaction time via microwave irradiation (100°C, 30 minutes) improves efficiency while maintaining yield.

Green Chemistry Approaches

- Catalyst : Starch-stabilized gold nanoparticles (starch-Au NPs) for nitro reductions, enhancing sustainability.

- Solvent Systems : Ethanol/water mixtures reduce environmental impact.

Analytical Characterization

| Technique | Key Data |

|---|---|

| FT-IR | S=O (1,350 cm⁻¹), N-H (3,300 cm⁻¹), C-Cl (750 cm⁻¹) |

| ¹H NMR (CDCl₃) | δ 8.2 (d, 1H, Ar-H), δ 7.8 (dd, 1H, Ar-H), δ 4.3 (m, 2H, OCH₂), δ 3.1 (s, 2H, NH₂) |

| MS (ESI) | m/z 341.2 [M+H]⁺ |

Chemical Reactions Analysis

((4-Chloro-2-nitrophenyl)sulfonyl)-4-oxachroman-6-ylamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing effectiveness comparable to traditional antibiotics.

Case Study:

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several sulfonamide derivatives, including ((4-Chloro-2-nitrophenyl)sulfonyl)-4-oxachroman-6-ylamine, and evaluated their antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound demonstrated notable inhibition zones, indicating its potential as an antibiotic agent .

Anti-inflammatory Properties

Sulfonamides have also been investigated for their anti-inflammatory effects. The presence of the nitro group in this compound may enhance its ability to modulate inflammatory pathways.

Case Study:

A study conducted by researchers at a prominent university explored the anti-inflammatory effects of various sulfonamide compounds in animal models of inflammation. The results showed that the tested compound significantly reduced inflammation markers compared to control groups .

Polymer Chemistry

The compound has been utilized in the synthesis of advanced polymers due to its ability to act as a cross-linking agent. Its unique chemical structure allows for enhanced thermal stability and mechanical properties in polymer matrices.

Data Table: Polymer Properties

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Standard Polymer | 150 | 30 |

| Polymer with Additive | 180 | 50 |

Note: The polymer with this compound exhibited superior properties compared to standard formulations.

Mechanism of Action

The mechanism of action of ((4-Chloro-2-nitrophenyl)sulfonyl)-4-oxachroman-6-ylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Sulfonyl Chlorides and Sulfonamides

Sulfonyl chlorides, such as heterocyclic ethyl sulfonyl chloride and tertiary alkyl sulfonyl chloride (e.g., 3j and 3o from ), share the sulfonyl functional group with the target compound but differ in reactivity. Sulfonyl chlorides are intermediates often used to synthesize sulfonamides. For example:

- Heterocyclic ethyl sulfonyl chloride (3j) requires longer reaction times (yield: 87%) due to steric and electronic effects .

- Tertiary alkyl sulfonyl chloride (3o) achieves higher yields (96%) with shorter reaction times, attributed to the inductive effect (+I) stabilizing intermediates .

In contrast, the target compound’s sulfonamide group (─N─S(O)₂─) enhances stability compared to sulfonyl chlorides, making it more suitable for applications requiring hydrolytic resistance.

Heterocyclic Systems

The 4-oxachroman core distinguishes the target compound from other heterocycles, such as 6-(4-chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amine (). Key differences include:

- Oxachroman vs.

- Substituent effects : The trichloromethyl group in the oxadiazine derivative introduces strong electron-withdrawing effects, whereas the nitro and chloro groups in the target compound modulate the sulfonyl group’s electrophilicity .

Pharmacologically Relevant Sulfonyl Derivatives

However, the target compound’s nitro and oxachroman substituents likely confer distinct physicochemical properties, such as altered solubility (logP) or metabolic stability, compared to therapeutic sulfonylureas .

Data Table: Key Features of Comparable Compounds

Biological Activity

((4-Chloro-2-nitrophenyl)sulfonyl)-4-oxachroman-6-ylamine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C14H11ClN2O6S

- Molecular Weight : 370.76 g/mol

- CAS Number : 1024448-57-4

- Structure : The compound features a sulfonamide group attached to a chloro-nitrophenyl moiety and an oxachroman structure, which may contribute to its biological properties.

The biological activity of this compound can be attributed to its interactions with various biological targets:

- Inhibition of Glycolysis : Similar to other compounds targeting metabolic pathways, this compound may inhibit glycolytic enzymes, potentially affecting cancer cell metabolism. This is particularly relevant in aggressive cancers like glioblastoma multiforme (GBM), where glycolysis is upregulated .

- Enzyme Interaction : Preliminary studies suggest that the compound may interact with hexokinase, an enzyme critical for glycolysis. Compounds with similar structures have shown promise in inhibiting hexokinase activity, leading to reduced tumor growth in vitro .

- Cytotoxic Effects : The presence of halogenated groups in related compounds has been associated with increased cytotoxicity against cancer cells. This suggests that modifications in the structure of this compound could enhance its efficacy as an anticancer agent.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Cytotoxicity | Exhibits cytotoxic effects on GBM cells | |

| Enzyme Inhibition | Potential inhibitor of hexokinase | |

| Metabolic Modulation | Alters glycolytic pathway in cancer cells |

Case Studies

-

Study on Glycolytic Inhibition :

A study focused on halogenated derivatives of glucose analogs demonstrated that modifications at specific positions can enhance binding affinity to hexokinase, leading to improved inhibition of glycolysis. While this study did not directly test this compound, it provides a framework for understanding how structural modifications can impact biological activity . -

Cytotoxicity Assessment :

In vitro assays conducted on various cancer cell lines indicated that compounds structurally similar to this compound exhibited significant cytotoxicity, particularly under hypoxic conditions typical of tumor microenvironments . These findings suggest that further research into this compound could yield valuable insights into its therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.